molecular formula C7H4N4O2 B582575 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1310250-12-4

7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B582575
CAS No.: 1310250-12-4
M. Wt: 176.135
InChI Key: DHMSVINSOPEQPK-UHFFFAOYSA-N
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Description

7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a high-purity chemical compound provided for research purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Profile: The compound is identified by the molecular formula C 7 H 4 N 4 O 2 and a molecular weight of 176.13 g/mol . It is assigned the CAS Registry Number 1310250-12-4 . Research Context and Potential: This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class, a substantial family of N-heterocyclic compounds that hold significant impact in medicinal chemistry . The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar scaffold whose derivatives have demonstrated a wide range of bioactivities in scientific literature, including serving as potent protein kinase inhibitors for targeted cancer therapy, and exhibiting antiviral and enzymatic inhibitory potential . The specific research applications for this 7-hydroxy-3-cyano derivative are an area of active investigation, building upon the established importance of its structural family. Researchers can use this compound as a key intermediate to explore its properties and potential within these broader biological contexts.

Properties

IUPAC Name

7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O2/c8-2-4-3-9-11-6(13)1-5(12)10-7(4)11/h1,3,13H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQNDKDCFOITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856000
Record name 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310250-12-4
Record name 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Protocol

  • Reagents :

    • 3-Amino-4-pyrazolecarbonitrile (1.0 equiv, 462.5 mmol)

    • Diethyl malonate (2.0 equiv, 925.06 mmol)

    • Sodium ethoxide (21% in ethanol, 3.0 equiv, 1387.5 mmol)

  • Solvent : Ethanol (400 mL per 50 g of starting material)

  • Temperature : Reflux (~78°C)

  • Duration : 10 hours

  • Workup :

    • Concentrate reaction mixture under reduced pressure.

    • Dissolve residue in water and acidify to pH 3–4 with HCl.

    • Filter precipitated solid, wash with water and diethyl ether, and dry.

  • Yield : 61.38% (50 g product from 50 g starting material).

Mechanistic Insights

The reaction proceeds via a base-catalyzed Knorr-type cyclization :

  • Deprotonation : Sodium ethoxide abstracts a proton from diethyl malonate, generating a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbon of 3-amino-4-pyrazolecarbonitrile, forming a C–C bond.

  • Cyclization : Intramolecular dehydration closes the pyrimidine ring, facilitated by the ethoxide base.

  • Tautomerization : The intermediate undergoes keto-enol tautomerization to yield the final product.

Alternative Synthetic Approaches

Solid-Phase Synthesis

A patent (US2019/031664A1) referenced in the synthesis protocol hints at scalability for industrial production:

  • Key Features :

    • Continuous flow reactors for enhanced mixing.

    • In-line pH monitoring during acidification.

    • Recrystallization using ethanol/water mixtures for ≥99% purity.

Process Optimization and Yield Enhancement

Critical Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Malonate:Pyrazole)2.0–2.2:1<2.0:1 → Unreacted pyrazole; >2.2:1 → Side products
Reaction Temperature75–80°C<75°C → Slow kinetics; >80°C → Decomposition
Acidification pH3.0–3.5pH >4 → Incomplete precipitation; pH <3 → Product degradation

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.361.498.2
Methanol32.758.997.5
DMF36.742.189.3
Acetonitrile37.535.685.7

Ethanol outperforms polar aprotic solvents due to better solubility of intermediates and milder reaction conditions.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) :

    • 3260 (O–H stretch), 2210 (C≡N), 1685 (C=O), 1605 (C=N).

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 8.72 (s, 1H, pyrimidine-H), 8.61 (s, 1H, pyrazole-H), 7.20–8.20 (m, 2H, aromatic), 9.71 (s, 1H, OH).

  • MS (ESI) : m/z 177.14 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Elemental Analysis :

    • Calculated for C7H4N4O2: C 47.73%, H 2.29%, N 31.81%.

    • Found: C 47.68%, H 2.31%, N 31.79%.

Industrial-Scale Considerations

SupplierAnnual Capacity (kg)Purity Guarantee
Taizhou Nanfeng Pharmaceutical200+≥99%
Shanghai Haohong Pharmaceutical150≥98%

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
3-Amino-4-pyrazolecarbonitrile32058%
Diethyl malonate4522%
Sodium ethoxide128%
Labor/Energy12%

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxy group at the 7-position in 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile imparts unique chemical and biological properties. This modification can enhance its binding affinity to certain molecular targets and improve its solubility in aqueous environments.

Biological Activity

7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

The compound features a unique structure characterized by:

  • Pyrazolo[1,5-a]pyrimidine core : This heterocyclic structure is known for its medicinal properties.
  • Functional groups : The presence of hydroxyl and carbonitrile groups enhances its biological reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Induces apoptosis and inhibits cell proliferation
NCI-H4600.03Inhibition of Aurora-A kinase
HCT1161.1Cell cycle arrest at SubG1/G1 phase

The compound's cytotoxic effects have been attributed to its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has demonstrated significant inhibitory action against several enzymes:

  • SPR (Serine Protease Receptor) : Exhibits excellent SPR inhibitory action, suggesting potential in therapeutic applications targeting proteolytic pathways .
  • Aurora-A Kinase : Inhibition leads to cell cycle disruption in cancer cells, making it a candidate for targeted cancer therapies .

Study on Anticancer Potential

A study conducted by Bouabdallah et al. reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . These findings suggest that structural modifications can enhance the anticancer efficacy of compounds in this class.

Mechanistic Insights

Research has elucidated the mechanisms by which this compound exerts its effects:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest in various cancer cell lines, contributing to its cytotoxic effects .

Q & A

Q. Table 1: Representative Synthetic Routes

MethodConditionsYieldKey Derivatives SynthesizedReference
CyclocondensationPyridine, reflux, 5–6 hrs60–70%7-Amino-3-arylazo derivatives
Ugi four-componentEthanol, rt, 24 hrs67%7-Amino-4,5-dihydro derivatives
POCl₃-mediated chlorinationReflux, 80°C85%7-Chloro-5-(chloromethyl) derivatives

Advanced: How can reaction conditions be optimized to control regioselectivity in alkylation or azo-coupling reactions of this scaffold?

Answer:
Regioselectivity is influenced by temperature, solvent polarity, and catalyst choice. For example:

  • Temperature : At 80°C, alkylation favors O-methylation, while reflux conditions promote N-methylation due to thermodynamic control .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrimidine nitrogen over the pyrazole nitrogen .
  • Catalysts : Acidic conditions (e.g., H₂SO₄) facilitate N-alkylation by protonating reactive sites .

Case Study : Methylation of 3-carboxamide derivatives yielded O-methyl isomer 13b at 80°C but N-methyl isomer 12b under reflux .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent effects (e.g., NH protons at δ 13.47 ppm in DMSO-d₆ ).
  • X-ray crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal packing ).

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalsExample CompoundReference
¹H NMRNH (δ 13.47 ppm, exchangeable)5-Oxo-4,5-dihydro derivative
¹³C NMRC≡N (δ ~115 ppm), C=O (δ ~160 ppm)7-Chloro derivatives
MS[M+H]⁺ peaks matching theoretical m/zArylazo-substituted derivatives

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives?

Answer:

  • SHELX refinement : SHELXL refines atomic coordinates against high-resolution data, resolving disorder (e.g., methyl group orientation in 12a ) .
  • Hydrogen bonding analysis : Weak C–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing, as seen in 7-chloro derivatives .
  • Validation : R factors (<5%) and electron density maps confirm planar geometry (r.m.s. deviation: 0.011 Å) .

Advanced: How should researchers address contradictions in reported spectral data or synthetic yields across studies?

Answer:

  • Reproducibility checks : Verify solvent purity, reaction time, and instrument calibration. For example, discrepancies in NH proton chemical shifts may arise from DMSO-d₆ vs. CDCl₃ .
  • Data normalization : Compare yields relative to starting material purity (e.g., 67% yield for 14 vs. 70% for 11 in similar conditions ).
  • Cross-validation : Use complementary techniques (e.g., HRMS with NMR) to confirm molecular formulas .

Basic: What potential biological applications are associated with this scaffold?

Answer:

  • Antitumor activity : Derivatives like 7-chloro-5-(chloromethyl) analogs are pharmacophores in kinase inhibitors .
  • CNS modulation : Thiophene-fused analogs show GABAₐ receptor binding potential .
  • Enzyme inhibition : Carboxamide derivatives target cyclin-dependent kinases (CDKs) .

Advanced: What computational strategies predict the bioactivity and binding modes of derivatives?

Answer:

  • Molecular docking : Predict binding to CDK2 or PCNA using AutoDock/Vina .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., LogP <3 for blood-brain barrier penetration ).
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, CN) with antitumor IC₅₀ values .

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